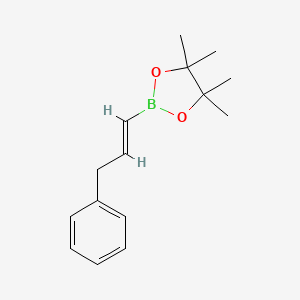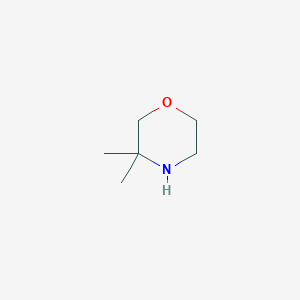
2,6-Dimethyl-4'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name, (2,6-dimethylphenyl)(4-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-4’-methoxybenzophenone is 1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 . This indicates that it has two methyl groups on the benzene ring and a methoxy group on the phenyl group.Wissenschaftliche Forschungsanwendungen
Application 1: UV Protection in Polyurethane Structure
Specific Scientific Field
The specific scientific field for this application is Polymer Science .
Summary of the Application
2,6-Dimethyl-4’-methoxybenzophenone has been used in the synthesis of polyurethane elastomers. The compound, an organic sunscreen, is incorporated into the main polymer chain of the polyurethane structure, providing UV protection .
Methods of Application or Experimental Procedures
The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy. The thermal properties of the polyurethane films were investigated by thermogravimetric analysis in an air atmosphere .
Results or Outcomes
The results showed that the increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue. Changes in the film surface morphology, induced by UV radiation, were studied by contact angle measurements and scanning electron microscopy .
Application 2: Solvent Extraction and Polymer Membrane Separation
Specific Scientific Field
The specific scientific field for this application is Chemical Engineering .
Summary of the Application
2,6-Dimethyl-4’-methoxybenzophenone has potential practical applicability in the solvent extraction and polymer membrane separation of noble metal ions from aqueous solutions .
Methods of Application or Experimental Procedures
The compound is used in the extraction process to separate noble metal ions from aqueous solutions, such as those obtained as a result of Waste Electrical and Electronic Equipment (WEEE) leaching or industrial wastewater .
Results or Outcomes
The study indicates the potential practical applicability of 2,6-Dimethyl-4’-methoxybenzophenone in the solvent extraction and polymer membrane separation of noble metal ions from aqueous solutions .
Application 3: Ultraviolet Absorbing Additive in Plastic Products
Specific Scientific Field
The specific scientific field for this application is Material Science .
Summary of the Application
2,6-Dimethyl-4’-methoxybenzophenone is an ultraviolet absorbing additive in plastic products .
Methods of Application or Experimental Procedures
The compound is incorporated into the plastic products to provide protection against ultraviolet radiation .
Results or Outcomes
The use of 2,6-Dimethyl-4’-methoxybenzophenone as an additive enhances the durability and lifespan of plastic products by providing protection against harmful ultraviolet radiation .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZUHDIHULSBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574815 |
Source


|
| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4'-methoxybenzophenone | |
CAS RN |
52629-41-1 |
Source


|
| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














